Methyl 4-(4-n-butylphenyl)-4-oxobutyrate
Description
Methyl 4-(4-n-butylphenyl)-4-oxobutyrate is an aromatic ester characterized by a 4-n-butylphenyl group attached to a 4-oxobutyrate backbone. These compounds are typically intermediates in organic synthesis, pharmaceutical research, and materials science. For instance, methyl 4-oxobutyrate (CAS 13865-19-5) serves as a precursor for synthesizing more complex derivatives, with a boiling point of 167.3°C and molecular weight of 116.115 g/mol .
Properties
IUPAC Name |
methyl 4-(4-butylphenyl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-3-4-5-12-6-8-13(9-7-12)14(16)10-11-15(17)18-2/h6-9H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFMGVBLFLKATI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Methyl 4-(4-n-butylphenyl)-4-oxobutyrate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer. Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 4-(4-n-butylphenyl)-4-oxobutyrate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In antioxidant applications, it may scavenge free radicals and prevent oxidative stress.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The substituent on the phenyl ring significantly influences physical properties. Key examples include:
Table 1: Physical Properties of Selected Analogs
Key Observations :
- Halogenated Derivatives : Bromine and chlorine substituents increase molecular weight and lipophilicity, making these analogs suitable for hydrophobic applications .
- Methoxy Derivatives : Methoxy groups enhance solubility in polar solvents due to their electron-donating nature .
- Steric Effects: Bulkier substituents like n-butyl (in the target compound) likely reduce solubility but improve stability in non-polar environments.
Bromination Studies
Methyl 2-(p-fluorophenyl)-4-oxobutyrate (5b) and methyl 2-(p-chlorophenyl)-4-oxobutyrate (5c) undergo bromination to yield furanones, demonstrating substituent-dependent reactivity. Electron-withdrawing groups (e.g., -F, -Cl) stabilize intermediates, facilitating lactone formation. In contrast, methoxy groups (electron-donating) lead to complex mixtures due to competing ring bromination .
Chromatographic Behavior
Chromatographic retention varies with substituents. For example:
Biological Activity
Methyl 4-(4-n-butylphenyl)-4-oxobutyrate, a compound of interest in medicinal chemistry, has been evaluated for its biological activity across various studies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula: CHO
- Molecular Weight: 250.30 g/mol
The compound features a butylphenyl group, which is significant for its interaction with biological targets.
1. Inhibition of Enzymatic Activity
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting ferrochelatase (FECH), an enzyme critical in heme biosynthesis. Inhibition of FECH leads to the accumulation of protoporphyrin IX (PPIX), which can affect cellular functions related to angiogenesis .
2. Anti-Angiogenic Effects
The compound has demonstrated anti-angiogenic properties in vitro, particularly through its effects on human retinal endothelial cells (HRECs). Studies have shown that treatment with this compound results in:
- Significant inhibition of tube formation in HRECs.
- Dose-dependent reduction in cell migration.
- Decreased expression of COXIV, a mitochondrial protein indicative of heme depletion due to FECH inhibition .
These findings suggest that the compound could be a candidate for treating diseases characterized by abnormal blood vessel growth, such as age-related macular degeneration.
Table 1: Summary of Biological Activities
Case Study: Anti-Angiogenic Potential
In a controlled study, HRECs were treated with varying concentrations of this compound alongside a known FECH inhibitor (NMPP). The results indicated that:
- At higher concentrations, the compound significantly reduced both PPIX levels and COXIV expression.
- The anti-angiogenic effects were confirmed through migration assays where treated cells exhibited reduced migratory capacity compared to untreated controls .
Therapeutic Implications
The biological activity of this compound suggests its potential use in therapeutic applications targeting angiogenesis-related disorders. Given its mechanism of action involving enzyme inhibition and subsequent cellular effects, further research could elucidate its role in clinical settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
